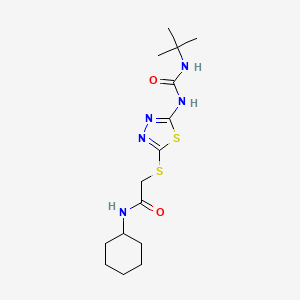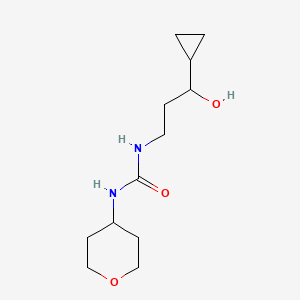
1-(5-amino-3-bromo-1,2-thiazol-4-yl)ethan-1-one
Descripción general
Descripción
1-(5-amino-3-bromo-1,2-thiazol-4-yl)ethan-1-one is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group at the 5-position, a bromine atom at the 3-position, and an ethanone group at the 1-position of the thiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-amino-3-bromo-1,2-thiazol-4-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(5-amino-1,2-thiazol-4-yl)ethanone with thiourea. The reaction is carried out in ethanol under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-amino-3-bromo-1,2-thiazol-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Reduction Reactions: The ethanone group can be reduced to an alcohol under reducing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 1-(5-amino-3-substituted-1,2-thiazol-4-yl)ethan-1-one derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of 1-(5-amino-3-bromo-1,2-thiazol-4-yl)ethanol.
Aplicaciones Científicas De Investigación
1-(5-amino-3-bromo-1,2-thiazol-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe for studying enzyme mechanisms and interactions due to its unique structural features.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(5-amino-3-bromo-1,2-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-5-bromo-1,3,4-thiadiazole: Similar in structure but with a different ring system.
5-amino-3-bromo-1,2,4-thiadiazole: Another related compound with a different substitution pattern.
1-(5-amino-3-chloro-1,2-thiazol-4-yl)ethan-1-one: Similar but with a chlorine atom instead of bromine
Uniqueness
1-(5-amino-3-bromo-1,2-thiazol-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a bromine atom on the thiazole ring allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
1-(5-amino-3-bromo-1,2-thiazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c1-2(9)3-4(6)8-10-5(3)7/h7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHBILGIFFDXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SN=C1Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2997948.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2997949.png)





![(4-methoxyphenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2997958.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2997959.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997961.png)

![N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide](/img/structure/B2997966.png)

